
Sodium 1H-indol-2-ylacetate
Vue d'ensemble
Description
Sodium 1H-indol-2-ylacetate is a chemical compound with the molecular formula C10H8NNaO2. It is a sodium salt derivative of indole-2-acetic acid, which is a significant compound in various biological and chemical processes. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-indol-2-ylacetate typically involves the reaction of indole-2-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where indole-2-acetic acid is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1H-indol-2-ylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-2-ethanol derivatives.
Substitution: It can undergo substitution reactions at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the substituent used.
Applications De Recherche Scientifique
Sodium 1H-indol-2-ylacetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development.
Medicine: Indole derivatives have shown potential in the development of drugs for various diseases, including cancer, inflammation, and neurological disorders.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mécanisme D'action
The mechanism of action of Sodium 1H-indol-2-ylacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in plant growth regulation and metabolic pathways.
Pathways Involved: It influences the auxin signaling pathway in plants, which regulates cell division, elongation, and differentiation. In medicinal applications, it interacts with various biological receptors and enzymes, modulating their activity to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Sodium 1H-indol-2-ylacetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Indole-3-butyric acid: A synthetic auxin used in plant propagation and growth regulation.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This property makes it particularly useful in various chemical and biological applications where solubility is a critical factor.
Propriétés
IUPAC Name |
sodium;2-(1H-indol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSIKQQPOTABL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


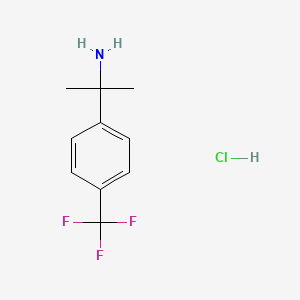


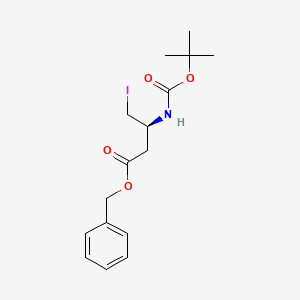

![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)
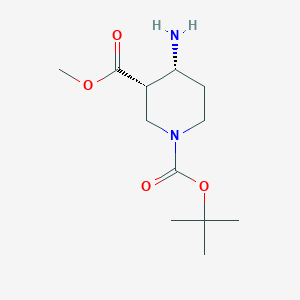
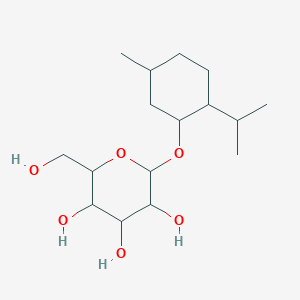



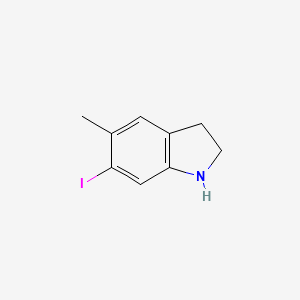

![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)
